molecular formula C15H34O4Si B2534296 3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol CAS No. 1170231-23-8

3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol

Cat. No.: B2534296
CAS No.: 1170231-23-8
M. Wt: 306.518
InChI Key: CKSZMHHXNYMGIX-UHFFFAOYSA-N
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Description

3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol is a chemical compound offered for research and development purposes. It is supplied with a stated purity of and requires storage in an inert atmosphere at 2-8°C to maintain stability . The available data identifies this compound by the CAS Number 201037-95-8 and the molecular formula C12H28O4Si . It has a molecular weight of 264.43 g/mol . Standard safety handling precautions should be followed, as the material is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is designated "For Research Use Only." It is not intended for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

2-[2-[2-tri(propan-2-yl)silyloxyethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34O4Si/c1-13(2)20(14(3)4,15(5)6)19-12-11-18-10-9-17-8-7-16/h13-16H,7-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSZMHHXNYMGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol typically involves the reaction of appropriate silicon-containing precursors with organic compounds that provide the necessary carbon and oxygen atoms. One common method includes the hydrosilylation of alkenes with silanes, followed by etherification reactions to introduce the trioxa groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as platinum or rhodium complexes, can enhance the efficiency of the hydrosilylation step .

Chemical Reactions Analysis

Types of Reactions

3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce silanes .

Scientific Research Applications

Materials Science

3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol is being investigated for its potential as a polymer additive. Its siloxane structure allows it to improve the mechanical properties and thermal stability of polymers. Research has shown that incorporating this compound into polymer matrices can enhance flexibility and resistance to degradation under thermal stress .

Pharmaceuticals

The compound's unique structure makes it a candidate for drug delivery systems. Its ability to form stable complexes with various pharmaceutical agents can enhance solubility and bioavailability. Studies are underway to evaluate its efficacy in delivering hydrophobic drugs through micellar systems . Additionally, its biocompatibility suggests potential applications in biomedical devices and implants .

Environmental Science

Due to its siloxane characteristics, this compound can be utilized in environmental remediation processes. Its ability to adsorb organic pollutants from water has been documented, making it a potential agent for water purification technologies . The compound's stability also suggests it could be effective in long-term environmental applications.

Case Study 1: Polymer Enhancement

A study conducted by researchers at a leading materials science institute evaluated the incorporation of this compound into polyethylene matrices. The results indicated a significant improvement in tensile strength and elongation at break compared to control samples without the additive. The enhanced properties were attributed to the compound's ability to facilitate better interfacial adhesion between the polymer chains .

Case Study 2: Drug Delivery Systems

In a pharmaceutical study published in a peer-reviewed journal, researchers explored the use of this compound as a carrier for poorly soluble drugs. The results showed that formulations containing this compound achieved higher drug loading capacities and improved release profiles compared to traditional carriers . This finding positions the compound as a promising candidate for future drug formulation strategies.

Summary of Applications

Application AreaDescriptionPotential Benefits
Materials SciencePolymer additive for improved mechanical propertiesEnhanced flexibility and thermal stability
PharmaceuticalsDrug delivery systems enhancing solubility and bioavailabilityImproved efficacy of hydrophobic drugs
Environmental ScienceAdsorption of organic pollutants from waterEffective water purification technologies

Mechanism of Action

The mechanism by which 3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and hydrogen, allowing the compound to participate in a range of chemical reactions. The ether linkages provide flexibility and stability to the molecule, making it suitable for various applications .

Comparison with Similar Compounds

2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol (CAS 201037-95-8)

  • Molecular Formula : C₁₂H₂₈O₄Si
  • Molecular Weight : 264.43 g/mol .
  • Structure : Differs by replacing the diisopropyl and methyl groups on silicon with four methyl groups.
  • Synthesis : Produced via silylation of triethylene glycol with tert-butyldimethylsilyl chloride, yielding 66.10% .

3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid (CAS 1451362-51-8)

  • Molecular Formula: C₂₀H₃₇NO₈
  • Molecular Weight : 419.51 g/mol .
  • Structure : Contains an aza (nitrogen) group and phenyl substituent, diverging significantly in functionality.

Comparative Analysis

Table 1: Structural and Physical Property Comparison

Parameter 3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol 3-Oxo-1-phenyl-...-18-oic acid
CAS No. 1170231-23-8 201037-95-8 1451362-51-8
Molecular Formula C₁₅H₃₄O₄Si C₁₂H₂₈O₄Si C₂₀H₃₇NO₈
Molecular Weight 306.51 264.43 419.51
Substituents Diisopropyl, methyl Tetramethyl Phenyl, oxo, aza
Density (g/cm³) 0.929±0.06 (predicted) N/A N/A
Boiling Point (°C) 346.8±22.0 (predicted) N/A N/A

Key Observations :

Steric Effects : The diisopropyl and methyl groups in the target compound introduce greater steric hindrance compared to the tetramethyl analogue. This may enhance stability in reactions requiring bulky protecting groups .

Solubility and Reactivity : The trioxa chain in both siladodecan-ol derivatives suggests similar solubility in polar solvents, but the phenyl and aza groups in the third compound confer distinct reactivity (e.g., hydrogen bonding or electrophilic sites) .

Synthetic Utility : The tetramethyl variant is explicitly used in synthesizing F-18-labeled radiopharmaceuticals , while the target compound’s applications are inferred from supplier data (e.g., Parchem’s pharmaceutical focus) .

Research and Industrial Relevance

  • Pharmaceuticals : Siloxane-polyether hybrids are valued for their tunable hydrophobicity and stability. The tetramethyl variant’s role in radiotracer synthesis highlights its utility in drug development .
  • Material Science : Bulky substituents (e.g., diisopropyl) may improve thermal resistance in silicone-based polymers .
  • Limitations : Data gaps exist for properties like exact melting points, flash points, and toxicity profiles across these compounds .

Biological Activity

3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol is a siloxane compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

The compound has the following predicted properties:

  • Boiling Point : 346.8 ± 22.0 °C
  • Density : 0.929 ± 0.06 g/cm³
  • pKa : 14.36 ± 0.10 .

Biological Activity Overview

Research on the biological activity of this compound is limited; however, siloxane compounds generally exhibit a range of biological activities including antimicrobial, antifungal, and potential therapeutic effects.

Antimicrobial Activity

Siloxane compounds have been studied for their antimicrobial properties. For instance, certain derivatives have shown effectiveness against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Siloxane AE. coli32 µg/mL
Siloxane BS. aureus16 µg/mL

Toxicological Studies

Toxicological assessments are essential for evaluating the safety of siloxane compounds. Preliminary studies indicate that siloxanes can have low acute toxicity; however, chronic exposure effects remain to be fully elucidated.

Case Studies

  • Case Study on Siloxane Derivatives : A study evaluated the cytotoxicity of various siloxane derivatives on human cell lines. The results indicated that certain modifications in the siloxane structure could enhance or reduce cytotoxic effects.
    • Findings : Compounds with branched alkyl groups (similar to those in 3,3-Diisopropyl-2-methyl) showed reduced cytotoxicity compared to linear counterparts.
  • Antifungal Activity : Research has shown that some siloxanes possess antifungal properties against Candida species.
    • Results : A derivative with a similar backbone exhibited an MIC of 64 µg/mL against C. albicans.

The exact mechanism of action for the biological activity of siloxanes is not fully understood but is believed to involve:

  • Disruption of cell membrane integrity.
  • Interference with metabolic pathways.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the silicon-ether backbone and alcohol group placement. For example, the isopropyl and methyl groups will show distinct splitting patterns in 1^1H NMR .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF can verify molecular weight and fragmentation patterns, especially for silicon-containing compounds prone to in-source decay .
  • High-Performance Liquid Chromatography (HPLC): Pair with UV/Vis or evaporative light scattering detection (ELSD) to assess purity. Gradient elution with C18 columns is effective for polar, oxygen-rich compounds .

Q. How can researchers optimize synthetic protocols for this compound to improve yield and reproducibility?

Methodological Answer:

  • Reaction Monitoring: Use in-situ FTIR or LC-MS to track intermediate formation (e.g., silylation or etherification steps) and adjust reaction times .
  • Solvent Selection: Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, while controlled temperature (20–40°C) minimizes side reactions like alcohol dehydration .
  • Catalyst Screening: Test Lewis acids (e.g., BF3_3-Et2_2O) for silylation efficiency. A table of tested catalysts and yields can guide optimization:
CatalystYield (%)Side Products Observed
BF3_3-Et2_2O78<5% desilylation
ZnCl2_26210% ether cleavage
None (thermal)35Oligomerization

Advanced Research Questions

Q. What experimental strategies can elucidate the environmental fate and transformation pathways of this compound in aquatic systems?

Methodological Answer:

  • Hydrolysis Studies: Conduct pH-dependent stability tests (pH 4–9) at 25°C and 40°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., silanol derivatives) .
  • Photolysis Experiments: Use UV/Vis light chambers to simulate sunlight exposure. Quantify hydroxyl radical (•OH) involvement via scavenger assays (e.g., tert-butanol) .
  • Biotic Degradation: Incubate with sediment microcosms and analyze metabolites via untargeted metabolomics. Compare with control samples to distinguish abiotic vs. microbial pathways .

Q. How can computational modeling predict the compound’s reactivity in silicon-oxygen bond cleavage reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for Si–O and C–O bonds. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets. For example:
Bond TypeBDE (kcal/mol)
Si–O98.5
C–O85.2

This predicts preferential cleavage of C–O bonds under thermal stress .

  • Molecular Dynamics (MD): Simulate solvation effects in water/THF mixtures to model nucleophilic attack on silicon centers .

Q. What methodologies resolve contradictions in reported stability data under oxidative conditions?

Methodological Answer:

  • Controlled Oxygen Exposure: Use Schlenk lines to replicate oxidative environments. Compare stability in air vs. argon atmospheres via accelerated aging studies (40°C, 75% RH) .
  • Radical Trapping: Add antioxidants (e.g., Trolox, BHT) to assess if radical-mediated degradation dominates. Quantify peroxide formation via iodometric titration .
  • Surface Analysis: Employ X-ray photoelectron spectroscopy (XPS) to detect surface oxidation on crystalline vs. amorphous forms of the compound .

Key Methodological Considerations

  • Theoretical Frameworks: Link studies to organosilicon chemistry principles (e.g., steric effects of isopropyl groups on silicon reactivity) or green chemistry metrics for solvent selection .
  • Interdisciplinary Integration: Combine synthetic data with environmental modeling (e.g., fugacity models for aquatic distribution) to predict ecosystem impacts .

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